2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a tetrahydropyrrolo[3,4-d][1,2,3]triazol ring, and a fluorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the tetrahydropyrrolo[3,4-d][1,2,3]triazol ring. This ring structure could confer rigidity to the molecule and influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the ethoxyphenyl and fluorophenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxy and fluoro groups could affect the compound’s solubility and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
The research in this area often involves the synthesis of novel compounds with similar structural motifs, emphasizing the utility of these compounds in various scientific applications. For instance, Dong and Wang (2005) reported on the synthesis and crystal structure of new triazole derivatives, highlighting the importance of structural analysis in understanding compound properties Heng-Shan Dong & Bin Wang, 2005. Similarly, Kariuki et al. (2021) detailed the synthesis and structural characterization of isostructural triazole derivatives bearing a quinoline ring, indicating the relevance of crystallography in drug design B. Kariuki, B. F. Abdel-Wahab & G. El‐Hiti, 2021.
Biological Activity
A significant aspect of research on compounds like "2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide" involves evaluating their potential biological activities. Studies often explore their anticancer, antimicrobial, and enzyme inhibitory effects. For example, Hassan and Alshammari (2019) synthesized novel 1,2,4-triazole-based compounds and evaluated their antibacterial activity, highlighting the potential for these compounds to serve as templates for developing new antimicrobial agents Abdulrahman S. Alharbi & N. A. Alshammari, 2019.
Mechanism of Action
Target of Action
Compounds with similar structures, such as azirine-triazole hybrids, have been synthesized and studied for various purposes .
Mode of Action
It’s known that the reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition .
Biochemical Pathways
Compounds with similar structures have been studied for their potential in various biological and industrial processes .
Future Directions
Properties
IUPAC Name |
2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4/c1-2-30-15-8-6-14(7-9-15)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-13-5-3-4-12(21)10-13/h3-10,17-18H,2,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPGRHVPHDSXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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